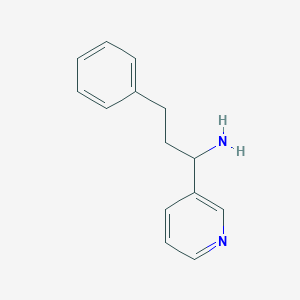

3-Phenyl-1-(pyridin-3-YL)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

3-phenyl-1-pyridin-3-ylpropan-1-amine |

InChI |

InChI=1S/C14H16N2/c15-14(13-7-4-10-16-11-13)9-8-12-5-2-1-3-6-12/h1-7,10-11,14H,8-9,15H2 |

InChI Key |

FGXYOCRUZLRAOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CN=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 3-Phenyl-1-(pyridin-3-YL)propan-1-amine

The construction of the this compound backbone can be achieved through several established and innovative synthetic pathways. These routes offer different advantages in terms of efficiency, scalability, and control over stereochemistry.

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. This approach is a cornerstone for the synthesis of this compound, typically starting from the corresponding ketone precursor, 3-phenyl-1-(pyridin-3-yl)propan-1-one. The process involves two key steps: the formation of an imine or enamine intermediate followed by its reduction to the target amine.

The reaction is initiated by the condensation of the ketone with an ammonia (B1221849) source, such as ammonia itself or ammonium (B1175870) acetate, to form a transient imine. This intermediate is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. Common reagents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Pd-C). For analogous pyridinylpropanamine derivatives, reductive amination has proven to be a reliable synthetic route vulcanchem.com.

| Step | Reactants | Catalyst/Reagent | Intermediate/Product |

| 1. Imine Formation | 3-phenyl-1-(pyridin-3-yl)propan-1-one, Ammonia (NH₃) | Acid or Base Catalyst (optional) | Iminium Intermediate |

| 2. Imine Reduction | Iminium Intermediate | Sodium Borohydride (B1222165) (NaBH₄) or H₂/Pd | This compound |

An alternative synthetic strategy involves the formation of a suitable alkyl halide precursor followed by a nucleophilic substitution reaction with an amine source. This two-stage pathway provides a versatile method for introducing the amine functionality.

The first step is the conversion of a precursor alcohol, 3-phenyl-1-(pyridin-3-yl)propan-1-ol, into a more reactive alkyl halide (e.g., chloride or bromide). This transformation can be accomplished using standard halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting 1-halo-3-phenyl-1-(pyridin-3-yl)propane is then subjected to amination.

The amination step can be performed using various nitrogen nucleophiles. A common method is the reaction with a high concentration of ammonia. Alternatively, for a more controlled synthesis that avoids over-alkylation, the Gabriel synthesis can be employed. This method uses potassium phthalimide (B116566) as the nitrogen source, which, after alkylation, is cleaved using hydrazine (B178648) to release the primary amine google.com.

| Step | Starting Material | Reagent | Product |

| 1. Halogenation | 3-phenyl-1-(pyridin-3-yl)propan-1-ol | Thionyl Chloride (SOCl₂) or PBr₃ | 1-halo-3-phenyl-1-(pyridin-3-yl)propane |

| 2. Amination | 1-halo-3-phenyl-1-(pyridin-3-yl)propane | Ammonia (NH₃) or Potassium Phthalimide followed by Hydrazine | This compound |

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like aminated heterocyles in a single step from three or more starting materials. lnu.edu.cn These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.govnih.gov

For the synthesis of the this compound scaffold, MCRs could be envisioned to construct the central pyridine (B92270) ring. For instance, a Hantzsch-type pyridine synthesis could potentially be adapted, involving the condensation of a β-ketoester, an aldehyde, and an ammonia source. nih.gov Another advanced approach is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), which combines an aldehyde, an isocyanide, and an amidine to produce substituted imidazo[1,2-a]pyridines and related heterocycles. rug.nl While not directly yielding the target molecule, these MCRs provide rapid access to highly functionalized pyridine cores that could be further elaborated to obtain the desired product. The use of microwave irradiation can often accelerate these reactions and improve yields. nih.gov

The carbon atom bearing the amine group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The preparation of enantiomerically pure forms is often crucial for pharmaceutical applications. Two primary strategies are employed: direct asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved through the use of chiral catalysts or auxiliaries during the synthetic process. For example, the reductive amination of the prochiral ketone precursor can be performed using a chiral catalyst or by employing enzymes like transaminases, which are known to produce chiral amines with high optical purity (ee >99%) . Another powerful method involves the asymmetric reduction of a ketone to a chiral alcohol, which is then converted to the amine, for example, using chiral oxazaborolidine catalysts. google.com

Resolution of a racemic mixture is a classical method that involves separating the two enantiomers. This is typically done by reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

| Strategy | Method | Description | Key Features |

| Asymmetric Synthesis | Enzymatic Kinetic Resolution | Use of enzymes (e.g., transaminases) to selectively aminate a prochiral ketone. | High enantiomeric excess (>99%); environmentally friendly conditions. |

| Asymmetric Hydrogenation | Use of a chiral metal catalyst (e.g., Rhodium or Ruthenium-based) to reduce the imine intermediate stereoselectively. | High efficiency and turnover numbers; requires specialized catalysts. | |

| Enantiomeric Enrichment | Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form separable diastereomeric salts. | Classical, well-established method; separation can be challenging. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC). | Effective for both analytical and preparative scales; can be costly. |

Chemical Reactivity and Derivatization of this compound

The primary amine moiety in this compound is a versatile functional group that can undergo a range of chemical transformations, allowing for the synthesis of diverse derivatives.

The oxidation of the primary amine in this compound can lead to several different products depending on the oxidant and reaction conditions. The selective oxidation of amines can be challenging due to the multiple possible oxidation states of nitrogen and potential side reactions. acs.org

Common oxidation products from primary amines include imines, nitriles, oximes, and nitro compounds. For benzylic and related primary amines, copper-catalyzed aerobic oxidation is an efficient method for conversion to the corresponding nitriles, using molecular oxygen as a green oxidant. nih.gov This transformation proceeds through an imine intermediate which is further dehydrogenated. nih.gov

Another point of reactivity in the molecule is the pyridine nitrogen, which can be oxidized to a pyridine N-oxide. Selective oxidation of the primary amine in the presence of the pyridine ring requires careful choice of reagents. An in-situ protonation strategy can be used to deactivate the more basic aliphatic amine towards oxidation, allowing for selective N-oxidation of the pyridine ring. nih.gov Conversely, reagents like phenyl iodosoacetate have been used for the oxidation of primary aromatic amines. rsc.org

| Reagent/Catalyst System | Expected Product(s) | Conditions | Notes |

| CuI / DMAP / O₂ | Nitrile | 1,4-Dioxane, 100 °C | Efficient for converting primary amines to nitriles via aerobic oxidation. nih.gov |

| Performic Acid (HCOOH / H₂O₂) | Nitro, Azo, Azoxy compounds | Solvent-free or with surfactants | Can lead to a mixture of oxidation products; selectivity can be poor. acs.org |

| Hypervalent Iodine Reagents (e.g., PIDA) | Imines, Nitriles | Mild conditions | Used for oxidative amination and other transformations. chemrxiv.org |

| m-CPBA or H₂O₂ / Methyltrioxorhenium(VII) | Pyridine N-oxide | In situ protonation of the primary amine | Selectively oxidizes the pyridine nitrogen over the aliphatic amine. nih.gov |

Reduction Pathways to Modified Amines

The synthesis of this compound and its analogs often involves the reduction of a ketone or an unsaturated precursor. A primary method for obtaining the target amine is through the reduction of the corresponding ketone, 3-phenyl-1-(pyridin-3-yl)propan-1-one. This transformation can be achieved using various reducing agents.

Furthermore, modified amines can be accessed by starting with unsaturated precursors. For example, the reduction of an α,β-unsaturated aldehyde, such as 3-phenyl-prop-2-en-1-al, using a powerful reducing agent like Lithium Aluminum Hydride (LAH), reduces both the aldehyde group and the carbon-carbon double bond to yield 3-phenyl-propan-1-ol. youtube.comsarthaks.com A similar strategy could be employed where the corresponding α,β-unsaturated ketone, (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one, is reduced to the saturated amine. The reduction of the carbonyl group to an amine can be accomplished through reductive amination.

Commonly used reducing agents and their typical outcomes in the synthesis of similar structures are detailed below.

| Precursor Compound | Reducing Agent | Product | Reference |

| 3-phenyl-1-(pyridin-3-yl)propan-1-one | Sodium borohydride (NaBH4) followed by conversion of alcohol to amine | This compound | General Knowledge |

| 3-phenyl-1-(pyridin-3-yl)propan-1-one | Reductive Amination (e.g., NH3/H2, Raney Ni) | This compound | General Knowledge |

| (R)-3-phenyl-3-hydroxypropanenitrile | Lithium aluminum hydride (LAH) | (R)-3-phenyl-3-hydroxypropylamine | google.com |

| 3-phenyl prop-2-en-1-al | Lithium aluminum hydride (LAH) | 3-phenyl propan-1-ol | youtube.comsarthaks.com |

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

The structure of this compound contains two aromatic rings, the phenyl ring and the pyridine ring, both of which can potentially undergo substitution reactions.

Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org Any electrophilic attack requires harsh conditions and is directed to the 3- and 5-positions relative to the nitrogen atom. quimicaorganica.orgquora.comaklectures.com Protonation or coordination of a Lewis acid catalyst with the nitrogen atom further deactivates the ring, making substitution even more difficult. wikipedia.org Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

Phenyl Ring: The phenyl group is attached to a propyl-amine chain. This alkyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur at the positions ortho and para to the propyl-amine substituent on the phenyl ring.

| Ring System | Type of Substitution | Reactivity | Preferred Position(s) | Reference |

| Pyridine | Electrophilic | Deactivated (low) | 3-position | quimicaorganica.orgquora.comaklectures.com |

| Pyridine | Nucleophilic | Activated (high) | 2- and 4-positions | wikipedia.org |

| Phenyl | Electrophilic | Activated (high) | Ortho, Para | wikipedia.org |

Mannich-type Reactions and Related Condensations in Analog Synthesis

Mannich-type reactions are a cornerstone in the synthesis of β-amino ketones, which are valuable precursors to 1,3-aminoalcohols and other important pharmaceutical building blocks, including analogs of this compound. researchgate.netrsc.orgderpharmachemica.com The classic Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. derpharmachemica.com

For the synthesis of analogs of the title compound, a Mannich reaction could involve:

Ketone: An acetophenone (B1666503) derivative.

Aldehyde: A pyridine-3-carbaldehyde derivative.

Amine: Ammonia or a primary amine.

This would generate a β-amino ketone, which can then be reduced to the corresponding amino alcohol. prepchem.com Various catalysts, including bismuth nitrate (B79036) and zirconium oxychloride, have been shown to efficiently catalyze these reactions, often under mild or solvent-free conditions. researchgate.netorganic-chemistry.org This methodology allows for the construction of a diverse library of analogs by varying the substituents on the aromatic ketone and aldehyde starting materials. rsc.org

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Reactant 3 (Amine) | Product Type | Reference |

| Acetophenone | Benzaldehyde | Aniline | β-amino carbonyl compound | researchgate.net |

| Ketones | Aldehydes | Anilines | β-amino ketones | organic-chemistry.org |

| Acetophenones | Aryl Aldehydes | Aryl Amines | Asymmetric β-aminoketones | rsc.org |

Formation of Substituted Thiourea (B124793) Derivatives

The primary amine functionality in this compound makes it a suitable substrate for conversion into a variety of derivatives, including substituted thioureas. Thiourea derivatives are of significant interest due to their diverse biological activities and applications in organocatalysis. acs.org

A common and environmentally friendly method for synthesizing unsymmetrical thioureas involves the simple condensation of a primary amine with carbon disulfide in an aqueous medium. acs.orgorganic-chemistry.orgacs.org This process typically proceeds through the formation of a dithiocarbamate (B8719985) or xanthate intermediate. researchgate.net The primary amine, in this case, this compound, would react with carbon disulfide and another amine (primary or secondary) to yield the corresponding di- or tri-substituted thiourea derivative. organic-chemistry.org This synthetic route avoids the use of toxic reagents like isothiocyanates or thiophosgene, which are common in traditional methods. acs.org

| Amine Substrate | Reagents | Product | Key Feature of Method | Reference |

| Aliphatic Primary Amines | Carbon Disulfide, another Amine | Di- or Tri-substituted Thioureas | Aqueous medium, avoids toxic reagents | acs.orgorganic-chemistry.org |

| Primary Amines | Carbamoyl-protected isothiocyanates | Substituted Thioureas | Precursor to guanidines | organic-chemistry.org |

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Phenyl-1-(pyridin-3-YL)propan-1-amine, one would expect distinct signals for the aromatic protons on both the phenyl and pyridinyl rings, as well as signals for the protons on the propyl chain and the amine group. The chemical shifts, integration values, and splitting patterns (multiplicity) would be key to assigning each proton.

Despite the utility of this technique, specific experimental ¹H NMR data, including chemical shifts and coupling constants for this compound, are not available in the reviewed scientific literature.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of all carbon environments, from the aromatic rings to the aliphatic chain.

As with ¹H NMR, dedicated research detailing the experimental ¹³C NMR chemical shifts for this compound has not been identified in public databases or scholarly articles.

Modern computational chemistry allows for the theoretical prediction of NMR spectra using methods like Density Functional Theory (DFT). These calculated spectra can be compared with experimental data to confirm structural assignments and understand conformational effects. Such a comparative analysis is crucial for complex molecules.

However, in the absence of published experimental NMR data for this compound, no studies performing a comparative analysis with theoretically simulated spectra could be located.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, identifies the functional groups and fingerprint region of a molecule based on its characteristic vibrational modes.

An FT-IR or FT-Raman spectrum of this compound would be expected to show characteristic absorption or scattering bands corresponding to N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching within the aromatic rings, and various bending vibrations. A complete vibrational analysis involves assigning each of these observed bands to a specific molecular motion.

Detailed vibrational analysis and fundamental mode assignments based on experimental FT-IR or FT-Raman spectra for this compound are not present in the available literature. For related but structurally distinct compounds, such as N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, such analyses have been performed, but this data cannot be accurately extrapolated to the title compound.

Similar to NMR analysis, theoretical calculations are widely used to compute the vibrational frequencies of a molecule. Comparing these computed spectra with experimental FT-IR and FT-Raman data aids in the accurate assignment of complex vibrational modes and confirms the molecule's ground-state geometry.

No published research was found that presents a comparison between experimental and theoretically computed vibrational spectra for this compound.

Molecular Interactions and Structure Activity Relationship Sar Studies

Enzyme and Receptor Binding Investigations for 3-Phenyl-1-(pyridin-3-YL)propan-1-amine Analogs

Ligand-Target Interaction Mechanisms at the Molecular Level

The biological activity of this compound analogs is mediated through their interaction with specific molecular targets, such as enzymes and receptors. The mechanism often involves the compound binding to the active site of an enzyme, which inhibits its activity and affects the biochemical pathway it regulates.

Different analogs can exhibit varied interaction mechanisms. For instance, studies on imidazo[4,5-b]pyridine derivatives, which are structurally related, have identified potent allosteric inhibitors of AKT kinases. nih.govresearchgate.net X-ray crystallography confirmed that binding of these inhibitors to an allosteric site induces conformational changes that block the ATP binding cleft, thereby preventing kinase activation. nih.govresearchgate.net In other cases, such as with certain Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, the interaction occurs at the ATP-binding site, where the ligand forms key interactions with hinge region residues. nih.gov The specific positioning of the phenyl and pyridyl groups, along with the amine functionality, dictates the preferred binding mode and subsequent biological effect.

Roles of Hydrogen Bonding and Pi-Pi Stacking Interactions

Hydrogen bonding and π-π stacking are fundamental non-covalent interactions that govern the binding affinity and specificity of this compound analogs to their biological targets. nih.govresearchgate.net The pyridine (B92270) ring's nitrogen atom is a key hydrogen bond acceptor, a feature critical for receptor binding. vulcanchem.com For example, in the binding of imidazopyridine analogs to GSK-3β, the pyridine moiety forms a crucial hydrogen bond with the catalytic Lys85 residue within the ATP pocket. nih.gov

The aromatic nature of both the phenyl and pyridine rings facilitates π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in the target's binding site. nih.govresearchgate.net These interactions are vital for the proper orientation and stabilization of the ligand-target complex. The combination of a flexible amine chain, which can form additional hydrogen bonds, and the rigid aromatic groups capable of multiple stacking and bonding interactions, underpins the molecular recognition process for this class of compounds.

Computational Pharmacophore Elucidation

Computational methods, particularly pharmacophore elucidation, are instrumental in understanding the SAR of these analogs and in designing new, more active molecules. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

For instance, a study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as cyclooxygenase-2 (COX-2) inhibitors successfully used the Catalyst/HipHop approach to generate a pharmacophore model from a set of active compounds. researchgate.net This model identified the key spatial relationships between aromatic rings, hydrogen bond acceptors, and other features required for potent inhibition. Such models can then be used in virtual screening campaigns to identify novel compounds with the desired activity profile or to guide the optimization of existing leads. researchgate.netresearchgate.net

In Vitro Molecular Target Modulation by Analogs

Enzyme Inhibition Assays

Analogs of this compound have been evaluated against several enzymes implicated in various diseases. In vitro assays are essential for quantifying their inhibitory potency and understanding their mechanism of action.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key target in neurodegenerative diseases like Alzheimer's and in metabolic disorders. nih.govacs.org Several pyridine-containing scaffolds have demonstrated potent inhibition of this enzyme. nih.govnih.gov The inhibitory activity is typically measured using kinase activity assays, such as the ADP-Glo bioluminescent assay, which quantifies the amount of ADP produced from ATP during the kinase reaction. nih.govacs.org SAR studies on N-(pyridin-2-yl)cyclopropanecarboxamide derivatives revealed that specific structural elements, including a hinge-binding group and a hydrogen bond acceptor complementary to Lys85, are crucial for high potency. nih.gov

| Compound | Scaffold | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 36 | N-(pyridin-2-yl)cyclopropanecarboxamide | 70 | nih.gov |

| Compound 2 | 1H-indazole-3-carboxamide | 12 | nih.gov |

| Compound 4 | 1H-indazole-3-carboxamide | 10 | nih.gov |

| Compound 16 | Imidazo[1,5-a]pyridine-3-carboxamide | 110 | nih.gov |

α-Amylase and α-Glucosidase: These enzymes are critical in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type-2 diabetes. nih.govnih.gov Inhibitors slow the digestion of carbohydrates, reducing the post-meal spike in blood glucose. nih.gov The inhibitory potential of compounds is assessed using in vitro enzymatic assays where the rate of substrate (like starch for α-amylase or p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) hydrolysis is measured spectrophotometrically in the presence and absence of the inhibitor. nih.govresearchgate.net Pyrrolidine and pyridone derivatives have shown noteworthy inhibitory activity against both enzymes. nih.govresearchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated target for treating type 2 diabetes and obesity. nih.govnih.gov PTP1B inhibition assays typically use a spectrocolorimetric method with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. nih.gov The enzyme hydrolyzes pNPP to p-nitrophenol, a colored product whose absorbance can be measured to determine enzyme activity. nih.gov Various natural and synthetic compounds have been identified as PTP1B inhibitors, often acting competitively or uncompetitively. nih.govresearchgate.net

Receptor Signaling Pathway Modulation

In addition to enzyme inhibition, analogs of this compound can modulate the signaling pathways of various receptors.

Dopamine (B1211576) D4 Receptors: A series of 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes, which share structural similarities with the core scaffold, were developed as potent dopamine D4 receptor agonists. nih.gov Structure-activity relationship studies confirmed that a 2-pyridine moiety linked to the piperazine (B1678402) ring was superior for D4 agonist activity. nih.gov

Melanin-Concentrating Hormone Receptor-1 (MCH-R1): Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent antagonists of MCH-R1. nih.gov One compound from this series demonstrated a high binding affinity (Ki = 2.3 nM) and showed in vivo efficacy in animal models. nih.gov

Constitutive Androstane Receptor (CAR): Imidazo[1,2-a]pyridine derivatives have been discovered as direct agonists of the human Constitutive Androstane Receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov These compounds were found to activate CAR in nanomolar concentrations and regulate its target genes in human hepatocytes. nih.gov

Receptor Tyrosine Kinases: Some analogs have been investigated for their ability to inhibit receptor tyrosine kinases, which are crucial for cancer cell proliferation and survival.

Inhibition of Protein Geranylgeranylation

Protein geranylgeranylation is a critical post-translational modification process where the 20-carbon geranylgeranyl pyrophosphate (GGPP) is attached to the C-terminus of specific proteins, such as those in the Rho and Rab GTPase families. This process is catalyzed by geranylgeranyltransferase I (GGTase-I) and is essential for the proper localization and function of these proteins, which are key regulators of cellular processes like cell growth, differentiation, and cytoskeletal organization. The functional necessity of geranylgeranylation for oncoproteins like K-Ras and Rho GTPases has made GGTase-I an attractive target for the development of anticancer therapeutics. nih.gov

While direct studies on the inhibition of protein geranylgeranylation by this compound are not extensively documented in publicly available research, the broader class of pyridine-containing compounds has been investigated for various enzyme inhibitory activities. The inhibition of GGTase-I is a key strategy to disrupt the function of proteins implicated in oncogenesis. For instance, the oncogenic isoform K-Ras, when blocked by farnesyltransferase inhibitors (FTIs), can undergo alternative prenylation via geranylgeranylation by GGTase-I. This phenomenon underscores the need for potent and selective GGTase-I inhibitors (GGTIs) to effectively block Ras processing and its cancer-promoting effects. nih.gov Research into small-molecule GGTIs has identified various heterocyclic scaffolds as promising starting points for inhibitor design, suggesting that scaffolds like this compound could be explored for this therapeutic application. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The structure-activity relationship (SAR) of a compound describes how its chemical structure correlates with its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This involves systematically modifying different parts of the molecule—the pyridine ring, the phenyl group, and the aliphatic chain—and assessing the impact of these changes on a specific biological outcome.

Impact of Pyridyl Nitrogen Position on Biological Activity

A study investigating the antibacterial activity of Schiff bases containing a pyridine moiety provided direct insight into the importance of the nitrogen's position. The research compared compounds where the nitrogen was in the 3-position (like in this compound) versus the 4-position. The results demonstrated a clear difference in activity spectrum: the compound with the pyridyl nitrogen at the 4-position showed more effective inhibition against Staphylococcus aureus (Gram-positive), while the derivative with the nitrogen at the 3-position was more effective against Escherichia coli (Gram-negative). researchgate.net This suggests that for derivatives of this compound, the 3-pyridyl isomer may be preferable for targeting certain types of bacteria over others.

| Compound Structure | Nitrogen Position | Target Bacteria | Observed Activity |

|---|---|---|---|

| Schiff base with 3-pyridyl moiety | 3-position | E. coli (Gram-negative) | Effective Inhibition |

| Schiff base with 4-pyridyl moiety | 4-position | S. aureus (Gram-positive) | Effective Inhibition |

Modifications of the Aliphatic Chain and Aromatic Substituents

Modifications to the aliphatic chain and the phenyl ring of the this compound scaffold can significantly modulate its biological activity. Changes to the length, rigidity, or substitution of the three-carbon propyl chain can alter the molecule's conformation and its fit within a target's binding site.

Substitutions on the phenyl ring are a common strategy in medicinal chemistry to enhance potency and fine-tune properties. Research on various pyridine derivatives has shown that the nature and position of substituents on an attached phenyl ring can have a dramatic effect on antiproliferative activity. For example, in one series of pyridine derivatives, the addition of small electron-withdrawing or electron-donating groups at the para-position of the phenyl ring led to a significant increase in potency. mdpi.com Specifically, derivatives with methyl (CH₃) or nitro (NO₂) groups in the para-position exhibited lower IC₅₀ values, indicating enhanced activity. Conversely, placing the methyl group at the ortho or meta positions, or substituting with a hydroxyl (OH) group, resulted in decreased activity. mdpi.com

For a closely related analog, 3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine, SAR studies indicated that substitutions on the phenyl ring could enhance anticancer potency, while alterations to the amine group were linked to improved antimicrobial activity. This highlights how different parts of the molecular scaffold can be independently optimized for different biological effects.

| Derivative | Substitution on Phenyl Ring | Position | IC₅₀ (nM) |

|---|---|---|---|

| Analog 1 | -CH₃ | para | 4.9 |

| Analog 2 | -NO₂ | para | 9.0 |

| Analog 3 | -CH₃ | ortho | 91.9 |

| Analog 4 | -CH₃ | meta | 82.4 |

| Analog 5 | -OH | meta | 27.7 |

| Analog 6 | -OH | para | 41.4 |

Stereochemical Influences on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in biological activity. Since biological targets like enzymes and receptors are chiral, they often exhibit stereoselective binding, where one enantiomer or diastereomer of a drug binds with significantly higher affinity than others. The this compound molecule contains a chiral center at the first carbon of the propane (B168953) chain (the carbon bonded to the amine and the pyridine ring), meaning it can exist as two enantiomers (R and S).

While specific studies on the stereochemistry of this compound are limited, research on other chiral compounds demonstrates the critical nature of this property. For instance, in a study of the antimalarial agent 3-Br-acivicin and its derivatives, only isomers with a specific (5S, αS) stereochemistry displayed significant activity. This stereoselectivity was attributed not only to target binding but also to uptake by stereoselective L-amino acid transport systems. nih.gov This suggests that for this compound, one enantiomer may exhibit superior activity due to a better fit with its molecular target or more efficient transport into cells. Therefore, the synthesis and biological evaluation of individual enantiomers would be a critical step in its development as a therapeutic agent.

Bioisosteric Replacement Strategies for Enhanced Target Selectivity

Bioisosteric replacement is a strategy used in drug design to swap one functional group or moiety for another with similar physicochemical properties, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. For the this compound scaffold, both the phenyl ring and the pyridine ring are candidates for bioisosteric replacement.

Phenyl Ring Bioisosteres: The phenyl group is often associated with poor solubility and metabolic liabilities. Replacing it with saturated, three-dimensional scaffolds can improve these properties. A prominent example is the use of bicyclo[1.1.1]pentane (BCP) as a non-classical bioisostere for a para-substituted phenyl ring. nih.gov Other sp³-rich motifs are also gaining attention as phenyl ring replacements to enhance drug-like properties. drughunter.com

Computational Approaches to SAR

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the SAR of new compounds, thereby accelerating the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

For compounds like this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. These methods analyze the steric and electrostatic fields surrounding a molecule to determine which properties are crucial for binding to a target. A 3D-QSAR study on a series of antileishmanial 2-phenyl-2,3-dihydrobenzofurans, for example, successfully created robust models that could predict the activity of new analogs before their synthesis. mdpi.com The analysis of Molecular Interaction Fields (MIFs) revealed the key structural features required for biological activity, providing a guide for future drug design. mdpi.com Similar computational approaches could be applied to a library of this compound derivatives to elucidate the key structural requirements for a desired biological effect and to prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While no specific Comparative Molecular Field Analysis (CoMFA) for this compound has been identified, QSAR studies on related pyridine and phenethylamine (B48288) derivatives offer insights into the structural features that are critical for their biological activities. These studies quantitatively correlate variations in physicochemical properties of compounds with their biological effects.

For instance, a QSAR study on a series of pyridine and bipyridine derivatives with activity against the HeLa cell line for cervical cancer revealed the importance of certain molecular descriptors in determining their inhibitory concentration (IC50). chemrevlett.com The study, which employed Multiple Linear Regression (MLR), demonstrated a strong correlation between the chemical structures and their biological activities, achieving a high coefficient of determination (R²) for both the training (0.808) and test (0.908) sets. chemrevlett.com Such models help in the design of new, more potent compounds. chemrevlett.com

In another study focusing on 1-adamantylthio derivatives of phenylpyridines, QSAR analysis indicated that the dipole moment and electrophilicity index were key descriptors for superoxide (B77818) scavenging activity. researchgate.net Conversely, the highest free radical-scavenging activity was observed in compounds with the lowest atomic polarizability. researchgate.net These findings underscore the importance of electronic and steric properties in the biological activity of pyridine derivatives.

The table below summarizes findings from a QSAR study on pyridine derivatives, which can be cautiously extrapolated to understand the potential SAR of this compound.

| Descriptor | Influence on Activity | Implication for this compound |

| Dipole Moment (µ) | High values correlated with high superoxide scavenging activity in some pyridine derivatives. researchgate.net | The polar nature of the pyridine ring and the amine group in this compound may contribute to its biological interactions. |

| Electrophilicity Index (ωi) | High values were associated with increased superoxide scavenging activity in certain pyridine analogs. researchgate.net | The electrophilic nature of the pyridine ring could be a determinant of the compound's reactivity and biological effect. |

| Atomic Polarizability (MATS4p) | Low values were linked to higher free radical-scavenging activity in some phenylpyridine derivatives. researchgate.net | The overall polarizability of this compound, influenced by its phenyl and pyridine rings, could modulate its activity. |

This table is based on data from studies on related pyridine derivatives and serves as an inferential guide.

Molecular Docking for Ligand-Protein Binding Prediction and Mechanism Elucidation

Molecular docking simulations are instrumental in predicting the binding orientation of a ligand within the active site of a protein, thereby elucidating the mechanism of action at a molecular level. Although no specific docking studies for this compound were found, research on structurally related phenethylamine derivatives provides valuable insights into their interactions with biological targets, such as the dopamine transporter (DAT). nih.govbiomolther.orgresearchgate.net

A study on β-phenethylamine derivatives as dopamine reuptake inhibitors used docking simulations to understand their binding to the human dopamine transporter (hDAT). nih.govbiomolther.orgresearchgate.net The results showed that these compounds fit into a binding site formed by helices 1, 3, and 6 of the transporter. nih.gov Key interactions often involve hydrogen bonding between the ligand and the protein. nih.gov For example, the charged amine of a piperidine (B6355638) ring in one of the studied compounds formed a hydrogen bond with the polar side chain of an aspartate residue (Asp79) in the transporter. biomolther.orgresearchgate.net

The structural components of this compound, namely the phenyl group, the pyridine ring, and the protonatable amine, are all features that can participate in significant interactions with a protein binding site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group can be a hydrogen bond donor. The phenyl and pyridine rings can engage in π-π stacking and hydrophobic interactions. jocpr.com

The following table outlines the potential interactions of this compound with a hypothetical protein target, based on docking studies of analogous compounds.

| Structural Feature of this compound | Potential Interaction | Amino Acid Residues Likely Involved (based on analogs) |

| Pyridin-3-yl Group | π-π stacking, hydrogen bonding | Aromatic residues (e.g., Phenylalanine, Tyrosine), polar residues |

| Phenyl Group | Hydrophobic interactions, π-π stacking | Aromatic and aliphatic residues (e.g., Leucine, Isoleucine) |

| Propan-1-amine Chain | Hydrogen bonding, ionic interactions | Acidic residues (e.g., Aspartate, Glutamate) |

This table is inferential and based on docking studies of related phenethylamine and pyridine-containing compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Phenyl-1-(pyridin-3-yl)propan-1-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyridine derivatives with phenylpropanamine precursors. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide) in polar aprotic solvents like DMSO at controlled temperatures (e.g., 35°C) can yield the target compound. Optimization includes adjusting stoichiometry, reaction time (e.g., 48 hours), and purification via column chromatography (e.g., using ethyl acetate/hexane gradients) to improve purity and yield .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : H and C NMR identify proton and carbon environments (e.g., pyridine ring protons at δ 8.87 ppm and phenyl group signals around δ 7.3–7.5 ppm). IR spectroscopy confirms functional groups (e.g., amine N-H stretches near 3300 cm) .

- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves 3D molecular geometry, bond angles, and packing interactions. High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How do structural modifications on the pyridine or phenyl rings affect the biological activity of this compound derivatives?

- Methodological Answer : Comparative studies using analogs (e.g., methyl, methoxy, or fluorine substituents) reveal trends in bioactivity. For instance:

- Pyridine modifications : A 6-methyl group enhances antimicrobial activity by increasing lipophilicity and membrane penetration .

- Phenyl substitutions : Fluorine at the meta position improves target binding affinity (e.g., enzyme inhibition) due to electron-withdrawing effects .

- Data-driven approach : Use SAR tables to correlate substituent position/type with IC values or MIC data .

Q. What computational approaches are employed to predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., binding to neuronal receptors or enzymes). Focus on hydrogen bonding with pyridine nitrogen and hydrophobic contacts with the phenyl group .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD analysis) .

- In silico ADMET : Predict pharmacokinetics (e.g., blood-brain barrier penetration) using software like SwissADME .

Q. How can contradictory biological activity data between in vitro and in vivo studies of this compound be reconciled?

- Methodological Answer :

- Bioavailability factors : Measure plasma concentration profiles (e.g., via LC-MS) to identify poor absorption or rapid metabolism .

- Metabolite profiling : Use hepatic microsome assays to detect active/inactive metabolites affecting in vivo efficacy .

- Dosage optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to enhance bioavailability .

Q. What strategies are effective in optimizing the stereochemistry of this compound derivatives for enhanced pharmacological properties?

- Methodological Answer :

- Chiral synthesis : Use enantioselective catalysts (e.g., chiral oxazaborolidines) or chiral HPLC for resolution .

- Stereochemical analysis : Circular dichroism (CD) or X-ray crystallography determine absolute configuration. Compare enantiomer activity via cell-based assays (e.g., EC differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.